[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol
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Overview
Description
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment to the Phenyl Ring: The phenyl ring is then connected to the oxolane ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The oxolane ring provides additional structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]tetrahydrofuran-2-yl]methanol: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is unique due to the specific positioning of the trifluoromethyl group and the presence of the oxolane ring.
Properties
Molecular Formula |
C12H13F3O2 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
MTHHDJOJOZHLPN-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CO)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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